molecular formula C18H20F2N2O4S2 B2544191 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946296-43-1

2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2544191
CAS No.: 946296-43-1
M. Wt: 430.48
InChI Key: RGBGOHJUIZVGIG-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a 2,5-difluoro-substituted benzene ring linked via a sulfonamide group to a 1,2,3,4-tetrahydroquinoline scaffold modified with a propylsulfonyl moiety. The propylsulfonyl group may contribute to solubility and steric effects, distinguishing it from simpler sulfonamide derivatives.

Properties

IUPAC Name

2,5-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-8-17(13)22)21-28(25,26)18-12-14(19)5-7-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGOHJUIZVGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials usually include fluorobenzenesulfonamide derivatives, propylsulfonyl quinoline derivatives, and appropriate fluorinating agents. This process may require specific catalysts and reagents such as sulfur tetrafluoride or other sulfonating agents to achieve the desired substitutions and sulfonations. Reaction conditions often involve controlled temperatures, pressure, and inert atmospheres to optimize yields and purify the end product.

Industrial Production Methods

Industrial production scales up the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Advanced purification methods like chromatography and crystallization are employed to ensure high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various reactions, including:

  • Oxidation: These reactions typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions are common, particularly with halogens.

Common Reagents and Conditions

  • Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Often involves nucleophiles such as ammonia or amines in polar solvents like dimethyl sulfoxide.

Major Products

The reactions typically produce fluoro-sulfonylquinoline derivatives, which can be further functionalized for various applications.

Scientific Research Applications

2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a broad spectrum of applications:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.

  • Biology: Investigated for its potential in modulating biological pathways and interactions.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or altering cellular processes. Its unique structure allows for selective interactions, making it a candidate for targeted therapeutic applications.

Comparison with Similar Compounds

Core Structural Features

The compound shares a 1,2,3,4-tetrahydroquinoline core with multiple analogs, but its substituents differentiate it:

  • Propylsulfonyl group: Introduces hydrophilicity and steric bulk compared to shorter-chain or non-sulfonyl substituents.

Key Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Key Applications/Findings Reference
2,5-Difluoro-N-(1-(propylsulfonyl)-THQ-6-yl)benzenesulfonamide Benzenesulfonamide-THQ 2,5-difluoro, propylsulfonyl Hypothesized: Enzyme inhibition, materials science N/A
CTDB (4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]diazenyl}benzonitrile) Benzonitrile-THQ Cyanoethyl, diazenyl linkage Adsorption studies in Au electrodeposition; SFG/DFG spectroscopy
Example 1 (Patent: Benzothiazole-THQ derivative) Benzothiazole-THQ Benzothiazolylamino group Pharmacological activity (data in Tables 1–5, pages 355–367)
Perfluorinated Benzenesulfonamides (e.g., [52026-59-2]) Benzenesulfonamide with fluorinated chains Pentafluoroethyl, trifluoromethyl groups High chemical stability; industrial applications

Substituent-Driven Functional Differences

  • Electrochemical Activity: CTDB (–2) demonstrates adsorption on Au electrodes during electrodeposition, facilitated by its cyanoethyl and diazenyl groups. The target compound’s sulfonamide and fluorine substituents may alter interfacial behavior but lack direct electrochemical data .
  • Pharmacological Potential: Patent derivatives () highlight that tetrahydroquinoline modifications (e.g., benzothiazole amino groups) correlate with bioactivity. The target’s fluorinated benzenesulfonamide may enhance target binding but requires validation .
  • Solubility and Stability: Perfluorinated analogs () exhibit high stability due to fluorine’s electronegativity. The target’s 2,5-difluoro substitution may similarly improve metabolic resistance compared to non-fluorinated analogs .

Biological Activity

The compound 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}F2_{2}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 408.48 g/mol

The compound features a benzenesulfonamide core with two fluorine atoms at the 2 and 5 positions and a propylsulfonyl group attached to a tetrahydroquinoline moiety.

Pharmacological Properties

  • Glycine Transporter Inhibition : Preliminary studies indicate that this compound acts as a selective inhibitor of Glycine Transporter 1 (GlyT-1). This inhibition is significant as it may enhance glycine levels in the central nervous system, potentially benefiting conditions like schizophrenia and anxiety disorders .
  • Anticancer Activity : Some derivatives of sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is under investigation .
  • Anti-inflammatory Effects : Sulfonamides generally exhibit anti-inflammatory properties, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease. The exact mechanism through which this compound exerts such effects is still being researched.

The biological activity of This compound primarily involves the inhibition of glycine transporters. By blocking these transporters, the compound increases the synaptic availability of glycine, which may enhance inhibitory neurotransmission in the brain .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on GlyT-1 Inhibition : A study demonstrated that the compound exhibited an IC50 value of approximately 67.5 nM against GlyT-1 while showing selectivity over GlyT-2 (IC50 > 75 µM). This selectivity is crucial for minimizing side effects associated with broader glycine transporter inhibition .
  • In Vivo Studies : In animal models, acute oral administration resulted in a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. This finding supports the potential therapeutic application of the compound in enhancing glycinergic transmission .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
GlyT-1 InhibitionIC50 = 67.5 nM
GlyT-2 SelectivityIC50 > 75 µM
Anticancer PotentialInduces apoptosis in cancer cell lines (ongoing research)
Anti-inflammatory EffectsPotential benefits in inflammatory diseases

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